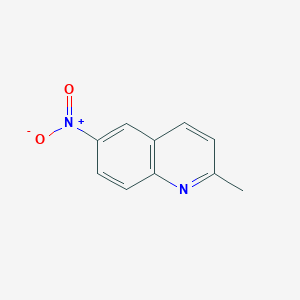

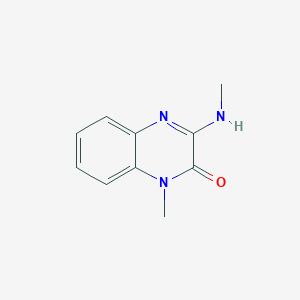

2-(Benzylthio)nicotinic acid

概要

説明

Synthesis Analysis

The synthesis of compounds closely related to "2-(Benzylthio)nicotinic acid" involves starting materials such as 2-chloronicotinic acid, which can undergo sulfhydrylation by thiourea, followed by reaction with benzyl chloride to produce thiobenzyl nicotinic acids (Pan Wei, 2012). This method highlights a pathway that might be adapted for synthesizing "2-(Benzylthio)nicotinic acid".

Molecular Structure Analysis

Research on similar molecules, such as 2-(methylthio)nicotinic acid, utilized DFT calculations and spectroscopic methods to analyze molecular structures, vibrational and electronic properties (H. Gökce & S. Bahçelī, 2013). Such studies provide a foundation for understanding the molecular structure and electronic characteristics of "2-(Benzylthio)nicotinic acid".

Chemical Reactions and Properties

Although specific chemical reactions of "2-(Benzylthio)nicotinic acid" are not directly documented, related compounds have been explored for their reactivity and potential applications. For example, nicotinic acid derivatives have shown to be key intermediates in synthesizing various bioactive molecules, indicating a broad reactivity profile that could be applicable to "2-(Benzylthio)nicotinic acid" as well (L. Kiss, Humberto S. Ferreira, & D. Learmonth, 2008).

Physical Properties Analysis

The physical properties of compounds similar to "2-(Benzylthio)nicotinic acid" can be inferred from studies on nicotinic acid and its derivatives. For instance, crystal packing and crystallization behavior from the melt of nicotinic acid derivatives have been investigated, providing insights into their stability, melting points, and solubility (Arjun Kalra, Mingtao Zhang, S. Parkin, & Tonglei Li, 2017).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and potential for forming hydrogen bonds or complexation with metals, can be examined through studies on similar molecules. The interaction of nicotinic acid derivatives with metals and their role in forming coordination complexes suggest that "2-(Benzylthio)nicotinic acid" could also exhibit interesting chemical properties relevant to material science and catalysis (M. Goni, Naomi P. Ndahi, Hassan B. Yesufu, Shettima A. Kyari, & Fatima Y. Usman, 2022).

科学的研究の応用

- “2-(Benzylthio)nicotinic Acid” is a chemical compound with the molecular formula C13H11NO2S and a molecular weight of 245.30 . It appears as a white to almost white powder or crystal .

- It’s used in the field of chemical synthesis .

- Nicotinic acid, also known as niacin or vitamin B3, is a precursor to this compound. Nicotinic acid has been used for many years to reduce high levels of fats in the blood .

- Derivatives of nicotinic acid, like “2-(Benzylthio)nicotinic acid”, have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .

- Some derivatives have proven effective against Alzheimer’s disease .

-

Anti-inflammatory and Analgesic Efficacy

- Application: Some 2-substituted aryl derivatives of nicotinic acid, such as 2–Bromo aryl substituents, have shown anti-inflammatory and analgesic efficacy .

- Method: These compounds are synthesized and then tested for their anti-inflammatory and analgesic properties .

- Results: The results have been promising, enabling the use of these derivatives within this class of drugs .

-

Industrial Synthesis

- Application: Nicotinic acid is produced synthetically from 3- methylpyridine or 5-ethyl-2-methylpyridine on an industrial scale .

- Method: The global market size for nicotinic acid was valued at USD 614 million in 2019 . The largest producers are Lonza (18,000 t/y) and Vanetta (6000 t/y) .

- Results: Despite some unwanted side effects, nicotinic acid has been found to reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .

-

Pharmaceutical Product

- Application: 2-Chloronicotinic acid, a nicotinic acid derivative, is a remarkable pharmaceutical product .

- Method: α-chloro niacin and its derivatives are usually interred in diflufenican as well as pranoprofen .

- Results: These compounds are produced according to local academies of international scientific potential .

-

Chemical Synthesis

Safety And Hazards

The compound is classified under the GHS07 hazard category. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding contact with skin, eyes, and clothing .

特性

IUPAC Name |

2-benzylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNZDGDYAXCHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30888858 | |

| Record name | 3-Pyridinecarboxylic acid, 2-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)nicotinic acid | |

CAS RN |

112811-90-2 | |

| Record name | 2-[(Phenylmethyl)thio]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-((phenylmethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[(phenylmethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B57328.png)